

In Vitro and In Vivo Toxicity Profile of Meralein Sodium: A Technical Guide

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Compound of Interest

Compound Name: Meralein sodium

Cat. No.: B1676291

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Disclaimer: The toxicological data available for **Meralein sodium** is limited, with the primary study dating back to 1931. This document summarizes the available information and provides a broader context based on the toxicity of related organomercurial compounds. Further modern toxicological studies are warranted to fully characterize the safety profile of this substance.

Introduction

Meralein sodium (CAS 4386-35-0), also known by its trade name Merodicein, is an organomercurial compound that has historically been used as an antiseptic and disinfectant. Its chemical formula is $C_{19}H_9HgI_2NaO_7S$. Given its composition, containing mercury, a heavy metal with known toxicity, a thorough understanding of its safety profile is crucial for any potential application or accidental exposure scenario. This technical guide provides a comprehensive overview of the known in vitro and in vivo toxicity of **Meralein sodium**, drawing from historical data and the broader toxicological understanding of organomercurial compounds.

In Vivo Toxicity

The primary source of in vivo toxicity data for **Meralein sodium** is a 1931 study by Macht and Cook. While the full detailed results of this study are not widely available in modern databases, the key findings regarding lethal dosage are summarized below.

Acute Toxicity Data

The acute toxicity of **Meralein sodium** was evaluated in various animal models via different routes of administration. The median lethal dose (LD₅₀), the dose required to be lethal to 50% of the tested population, is a key indicator of acute toxicity.

Animal Model	Route of Administration	LD ₅₀ (mg/kg)
Mice	Intravenous (IV)	30
Rats	Intravenous (IV)	20
Rabbits	Intravenous (IV)	15
Cats	Intravenous (IV)	15
Dogs	Intravenous (IV)	15

Data extracted from Macht, D. I., & Cook, H. M. (1931). The Pharmacology and Toxicology of Meralein. Journal of Pharmacology and Experimental Therapeutics, 43(4), 571-588.

Note: A lower LD₅₀ value indicates higher toxicity. The data suggests that **Meralein sodium** exhibits high acute toxicity when administered intravenously.

Experimental Protocols

Acute Lethal Dose (LD₅₀) Determination in Animal Models (Based on historical practices):

- Animal Models: Mice, rats, rabbits, cats, and dogs were used.
- Route of Administration: The primary route of administration for which data is available is intravenous (IV).
- Dosage: A range of doses of **Meralein sodium**, dissolved in a suitable solvent (likely sterile water or saline), were administered to different groups of animals.
- Observation Period: Animals were observed for a set period (typically 24 to 48 hours) for signs of toxicity and mortality.
- Endpoint: The number of deceased animals in each dose group was recorded.

- Data Analysis: The LD₅₀ was calculated using established statistical methods of the time.

In Vitro Toxicity

Specific in vitro toxicity studies on **Meralein sodium** are not readily available in the contemporary scientific literature. However, the toxicity of organomercurial compounds, in general, has been studied. These compounds are known to be cytotoxic.

General Cytotoxicity of Organomercurials

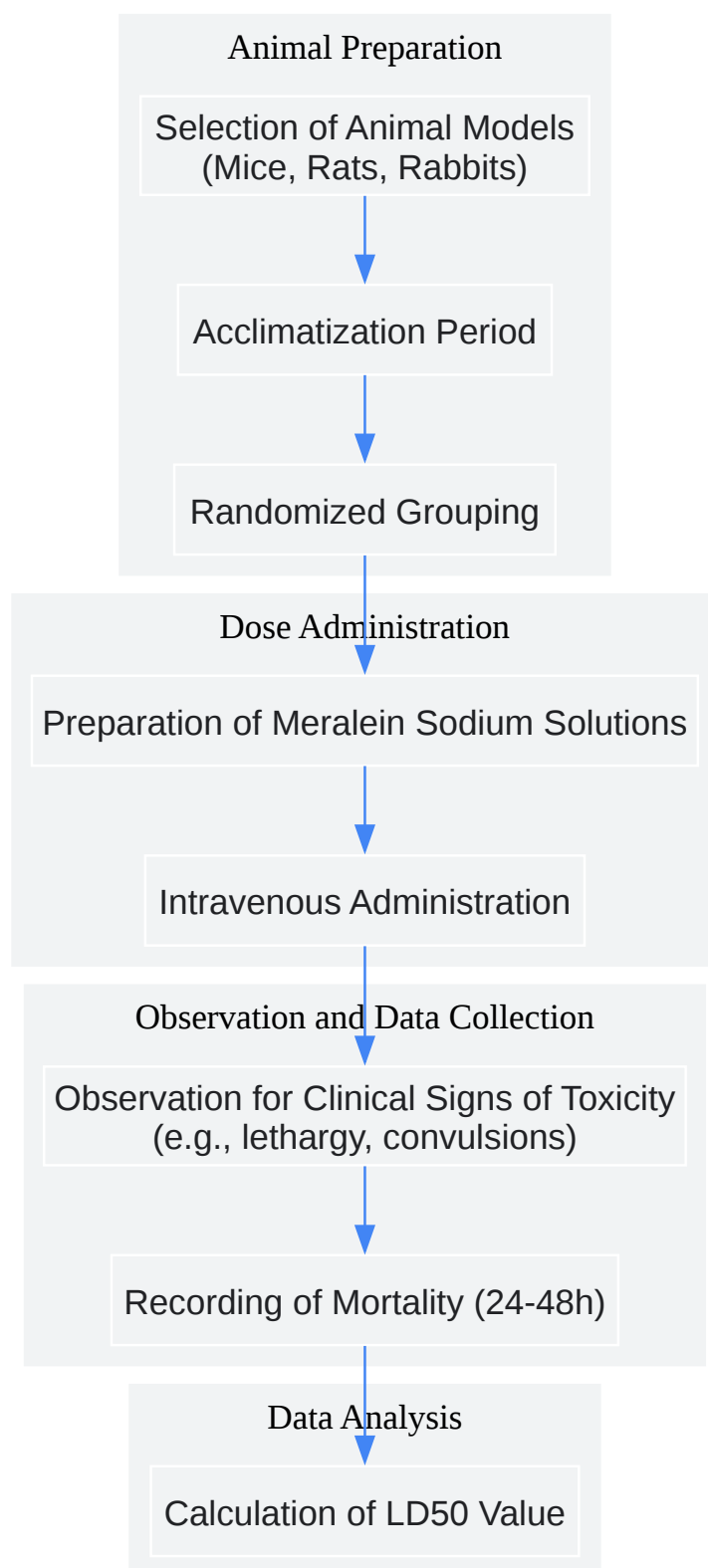
Organomercurial compounds exert their toxic effects primarily through their high affinity for sulfhydryl groups in proteins. This can lead to enzyme inhibition and disruption of cellular processes.

Expected In Vitro Effects:

- Cell Viability Assays (e.g., MTT, XTT): A dose-dependent decrease in cell viability is expected upon exposure to **Meralein sodium**.
- Membrane Integrity Assays (e.g., LDH release): Damage to the cell membrane, leading to the release of lactate dehydrogenase, is a likely outcome.
- Apoptosis and Necrosis Assays: At lower concentrations, apoptosis (programmed cell death) might be induced, while at higher concentrations, necrosis (uncontrolled cell death) is more probable.

Mandatory Visualizations

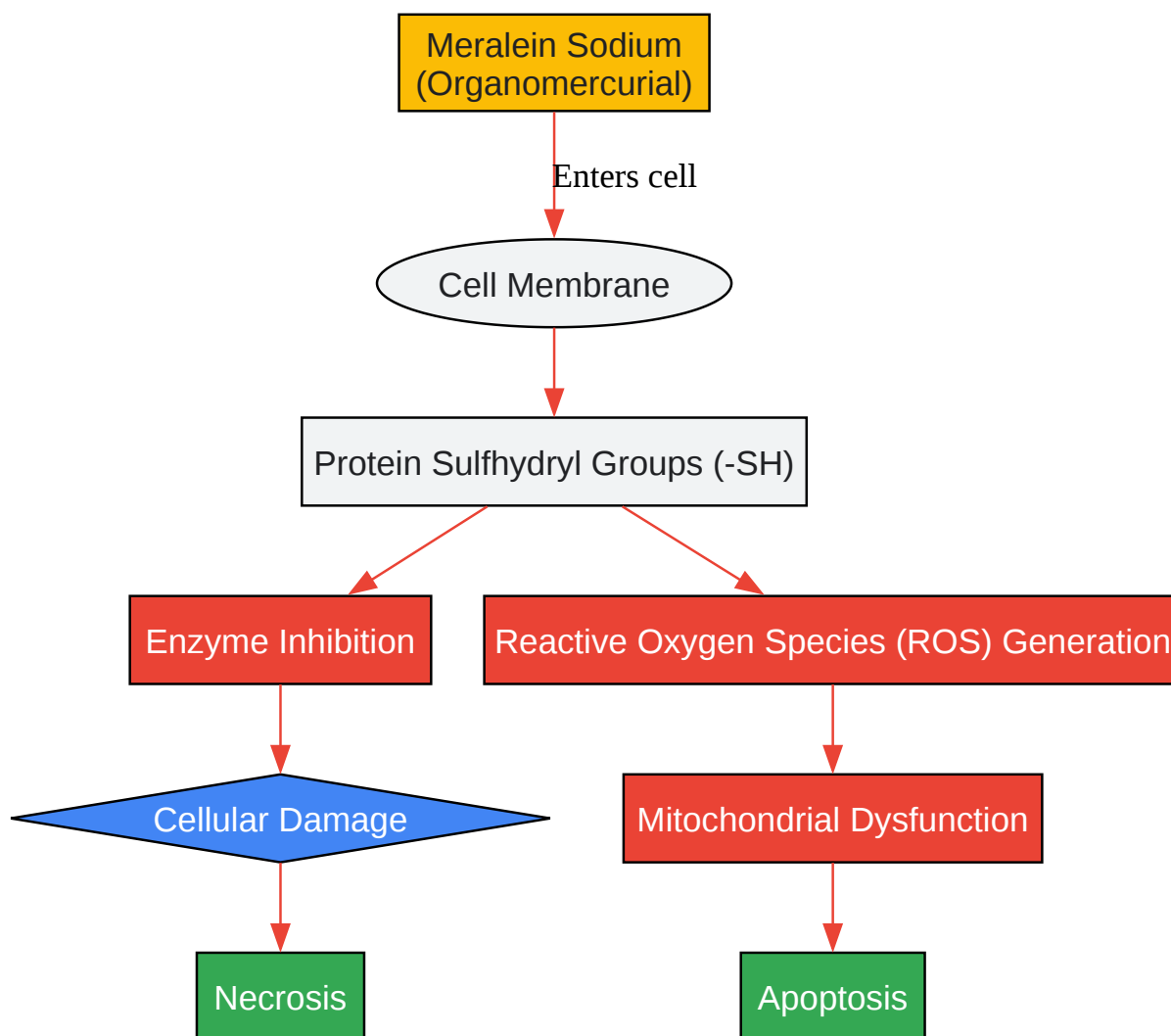
Experimental Workflow for In Vivo Acute Toxicity Testing



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Caption: A generalized workflow for determining the acute in vivo toxicity (LD₅₀) of a compound.

Postulated Signaling Pathway for Organomercurial-Induced Cytotoxicity



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